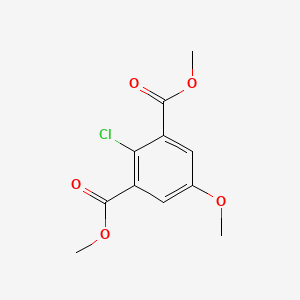![molecular formula C14H16N2O3 B2623784 2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile CAS No. 2034406-61-4](/img/structure/B2623784.png)
2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1,4-Dioxaspiro[4.5]decane” is a chemical compound with the formula C8H14O2 . It is also known by other names such as Cyclohexanone ethylene acetal, Cyclohexanone ethylene ketal, and Spiro[cyclohexane-1,2’-[1,3]dioxolane] .
Synthesis Analysis
While specific synthesis methods for “2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile” are not available, “1,4-Dioxaspiro[4.5]decan-8-ol” can be used to synthesize pharmaceutical compounds such as diuretics .Molecular Structure Analysis
The molecular structure of “1,4-Dioxaspiro[4.5]decane” is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
“1,4-Dioxaspiro[4.5]decane” has a molecular weight of 142.1956 . More detailed physical and chemical properties are not available.作用机制
The mechanism of action of 2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cancer cells, fungi, and bacteria. One study found that this compound inhibited the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and cell division. Another study showed that this compound inhibited the growth of Candida albicans by disrupting the integrity of the fungal cell wall.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. One study found that this compound induced apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. Another study showed that this compound inhibited the growth of fungal cells by disrupting the synthesis of fungal cell wall components. Additionally, this compound has been shown to have antibacterial effects by disrupting bacterial cell membrane integrity.
实验室实验的优点和局限性
One of the advantages of using 2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile in lab experiments is its broad spectrum of biological activity. This compound has been shown to have activity against several types of cancer cells, fungi, and bacteria, making it a versatile compound for drug development. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells, which could limit its use in clinical settings.
未来方向
There are several future directions for research on 2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile. One area of research could focus on optimizing the synthesis method of this compound to improve its yield and purity. Another area of research could focus on identifying the specific enzymes and proteins that are targeted by this compound in cancer cells, fungi, and bacteria. Additionally, further studies could investigate the potential of this compound as a lead compound for drug development, either as a standalone drug or in combination with other compounds.
合成方法
The synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile is a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 3,4-dihydroxybenzaldehyde with ethyl acetoacetate to form 3-(1-ethoxycarbonyl-3-oxobutyl)-4-hydroxybenzaldehyde. The second step involves the reaction of this compound with malononitrile to form 3-(1-ethoxycarbonyl-3-oxobutyl)-4-hydroxy-2-cyano-2H-chromene. The third step involves the reaction of this compound with 1,4-dioxaspiro[4.5]decan-8-one to form 2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)-3-(1-ethoxycarbonyl-3-oxobutyl)-4-hydroxy-2-cyano-2H-chromene. The final step involves the reaction of this compound with ammonia to form this compound.
科学研究应用
2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile has been shown to possess a variety of biological activities that make it a promising candidate for drug development. One study found that this compound exhibited potent anticancer activity against several cancer cell lines, including breast, lung, and colon cancer cells. Another study showed that this compound had antifungal activity against several fungal strains, including Candida albicans and Aspergillus fumigatus. Additionally, this compound has been shown to have antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
安全和危害
属性
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-8-yloxy)pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c15-10-11-3-6-16-13(9-11)19-12-1-4-14(5-2-12)17-7-8-18-14/h3,6,9,12H,1-2,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAHSEVKXVDNDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1OC3=NC=CC(=C3)C#N)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-[1H-indol-3-yl(oxo)acetyl]piperidine-4-carboxylate](/img/structure/B2623701.png)
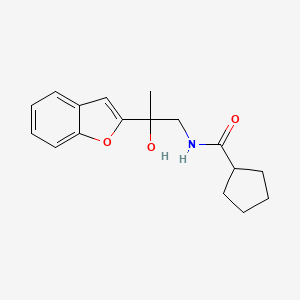
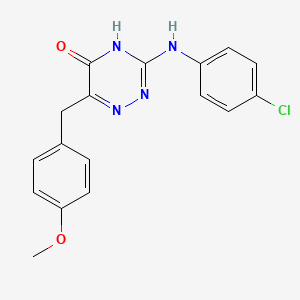
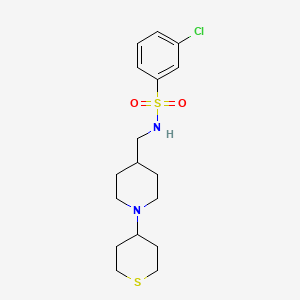
![1-(3,5-Dimethylphenyl)-3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2623709.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2623710.png)

![2-Methyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2623714.png)

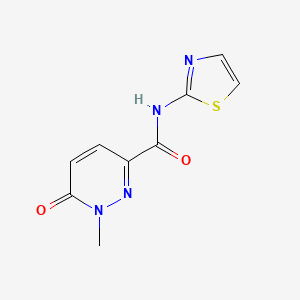
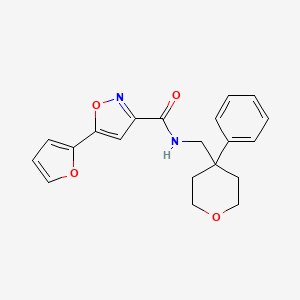
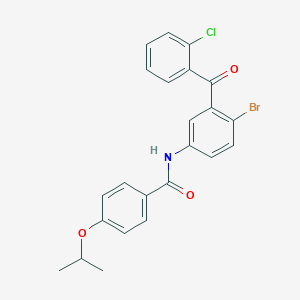
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoline-6-carboxamide](/img/structure/B2623719.png)
